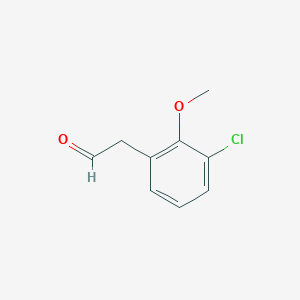![molecular formula C21F15N3S3 B12071083 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine CAS No. 922517-12-2](/img/structure/B12071083.png)
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound consists of a triazine core substituted with three perfluorophenylthio groups, which impart distinct electronic and steric characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with perfluorophenylthiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the perfluorophenylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine are employed in organic solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core.
科学的研究の応用
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine exerts its effects is largely dependent on its interaction with specific molecular targets. The perfluorophenylthio groups can engage in strong non-covalent interactions, such as π-π stacking and hydrogen bonding, with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: This compound shares a similar triazine core but differs in the substituents attached to the core.
2,4,6-Tri-tert-butylphenol: Another compound with a triazine core, but with tert-butyl groups instead of perfluorophenylthio groups.
Uniqueness
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine is unique due to the presence of perfluorophenylthio groups, which impart distinct electronic properties and steric hindrance. These characteristics make it particularly useful in applications requiring high stability and specific reactivity profiles.
特性
CAS番号 |
922517-12-2 |
|---|---|
分子式 |
C21F15N3S3 |
分子量 |
675.4 g/mol |
IUPAC名 |
2,4,6-tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21F15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
InChIキー |
XVKZJBHMUTZGDS-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)
![1-[5-(Dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12071050.png)




